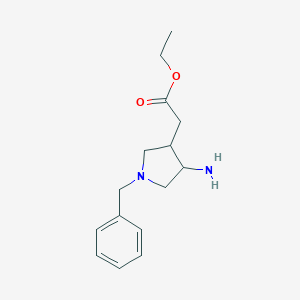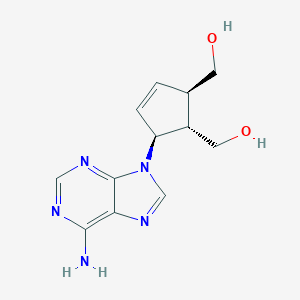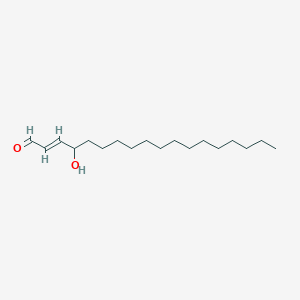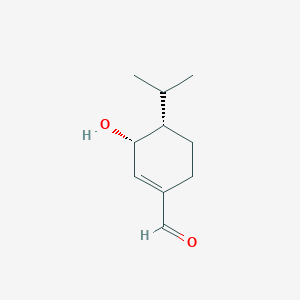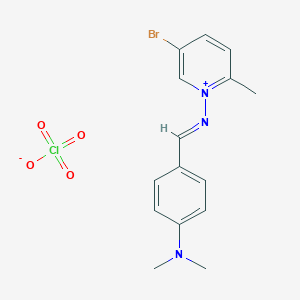
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate, also known as MitoPY1, is a fluorescent probe used to detect mitochondrial hydrogen peroxide (H2O2) levels. It is a highly specific and sensitive tool for studying the role of H2O2 in various cellular processes.
Mécanisme D'action
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is a fluorescent probe that specifically targets mitochondrial H2O2. It is oxidized by H2O2 to form a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy. The intensity of the fluorescence signal is proportional to the amount of H2O2 present in the mitochondria.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effects on mitochondrial function or cell viability. It is highly specific for H2O2 and does not react with other reactive oxygen species (ROS) or antioxidants. This compound has been used to study the effects of various drugs and toxins on mitochondrial H2O2 levels and to investigate the role of H2O2 in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is its high specificity and sensitivity for mitochondrial H2O2. It is a valuable tool for studying the role of H2O2 in various cellular processes. However, there are some limitations to its use. This compound is sensitive to photobleaching and requires careful handling to avoid degradation. It is also relatively expensive compared to other fluorescent probes.
Orientations Futures
There are several future directions for the use of 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate in scientific research. One area of interest is the role of mitochondrial H2O2 in aging and age-related diseases. Another area of interest is the development of new drugs and therapies that target mitochondrial H2O2 levels. Additionally, this compound could be used to investigate the effects of environmental stressors, such as pollution and radiation, on mitochondrial H2O2 levels.
Méthodes De Synthèse
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-methylpyridine with 4-dimethylaminobenzaldehyde to form an imine intermediate. This intermediate is then reacted with bromine to introduce the bromine atom at the 5-position of the pyridine ring. The resulting compound is then reacted with perchloric acid to form this compound.
Applications De Recherche Scientifique
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is used in scientific research to study the role of mitochondrial H2O2 in various cellular processes. It is a valuable tool for investigating the mechanisms underlying oxidative stress, which is implicated in many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound can be used to monitor changes in mitochondrial H2O2 levels in response to various stimuli, such as drugs, toxins, and environmental stressors.
Propriétés
Numéro CAS |
145234-95-3 |
|---|---|
Formule moléculaire |
C15H17BrClN3O4 |
Poids moléculaire |
418.67 g/mol |
Nom IUPAC |
4-[(E)-(5-bromo-2-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C15H17BrN3.ClHO4/c1-12-4-7-14(16)11-19(12)17-10-13-5-8-15(9-6-13)18(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b17-10+; |
Clé InChI |
KLVYHZOWLQUZHD-LZMXEPDESA-M |
SMILES isomérique |
CC1=[N+](C=C(C=C1)Br)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=[N+](C=C(C=C1)Br)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CC1=[N+](C=C(C=C1)Br)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Synonymes |
4-[(E)-(5-bromo-2-methyl-pyridin-1-yl)iminomethyl]-N,N-dimethyl-anilin e perchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



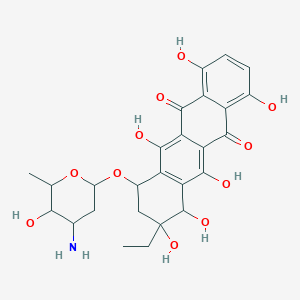
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
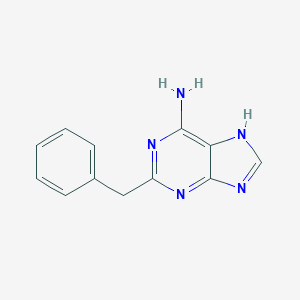

![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
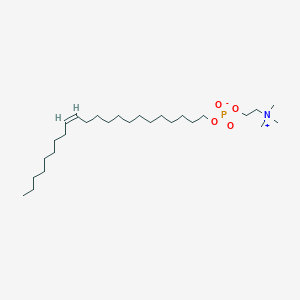

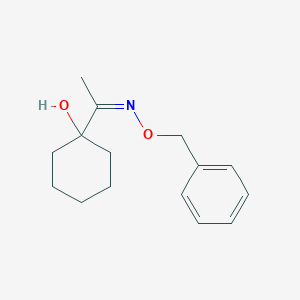
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
